molecular formula C19H23N3O2S B1417544 2-[(3-morpholinopropyl)amino]-5-[(E,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-4(5H)-one CAS No. 860651-24-7

2-[(3-morpholinopropyl)amino]-5-[(E,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-4(5H)-one

Cat. No. B1417544
M. Wt: 357.5 g/mol
InChI Key: GYVSVRIHJQJNLB-JWTPKGPHSA-N
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Description

The compound “2-[(3-morpholinopropyl)amino]-5-[(E,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-4(5H)-one” is a complex organic molecule that contains several functional groups . It has a thiazolone ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. Attached to this ring is a phenyl group (a benzene ring minus a hydrogen), and a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups . The thiazolone ring provides a rigid, planar structure, while the phenyl and morpholine rings add additional complexity and potential sites for reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups .

Scientific Research Applications

Anti-Ulcer Activity

  • Synthesis and Anti-Ulcer Activity: A study by Inoue, Ikesue, and Mizoguchi (1994) synthesized various 8H-indeno[1,2-d]thiazoles, including 3-morpholinopropylamino derivatives, and evaluated their anti-ulcerous activity. The 3-morpholinopropylamino derivatives demonstrated potent inhibitory effects on gastric acid secretion and a strong inhibitory behavior on hydrochloric acid-induced gastric ulcers in rats, outperforming cetraxate hydrochloride in some cases Synthesis and antiulcer activity of 2-amino-8H-indeno[1,2-d]thiazole derivatives.

Antihypertensive Potential

  • Docking Studies for Antihypertensive Drugs: Drapak et al. (2019) utilized docking studies to search for potential antihypertensive agents among synthesized N-R-phenyl-2,3-dihydro-1,3-thiazole-2-imine derivatives containing the morpholine moiety. Their research suggested that these derivatives could be promising candidates for antihypertensive activity, with a high affinity for angiotensin converting enzyme The use of the docking studies with the purpose of searching Potential Antihypertensive Drugs.

Synthesis and Biological Activity

Antioxidant Activity

  • Lipid Peroxidation Inhibitors: Zvezdanović et al. (2014) studied the antioxidant activity of 2-amino-5-alkylidenethiazol-4-ones, including derivatives with a morpholine moiety. These compounds showed significant lipid peroxidation inhibition, comparable to standard antioxidants 2-Amino-5-alkylidenethiazol-4-ones as promising lipid peroxidation inhibitors.

Antimicrobial Activity

Safety And Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound .

Future Directions

Future research on this compound could involve exploring its potential uses in various fields, such as medicine or materials science . This would likely involve detailed studies of its physical and chemical properties, as well as its reactivity and potential biological activity .

properties

IUPAC Name

(5E)-2-(3-morpholin-4-ylpropylimino)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c23-18-17(9-4-8-16-6-2-1-3-7-16)25-19(21-18)20-10-5-11-22-12-14-24-15-13-22/h1-4,6-9H,5,10-15H2,(H,20,21,23)/b8-4+,17-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVSVRIHJQJNLB-JWTPKGPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN=C2NC(=O)C(=CC=CC3=CC=CC=C3)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCCN=C2NC(=O)/C(=C\C=C\C3=CC=CC=C3)/S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-morpholinopropyl)amino]-5-[(E,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3-morpholinopropyl)amino]-5-[(E,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-4(5H)-one
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2-[(3-morpholinopropyl)amino]-5-[(E,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-4(5H)-one
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2-[(3-morpholinopropyl)amino]-5-[(E,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-4(5H)-one
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2-[(3-morpholinopropyl)amino]-5-[(E,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-4(5H)-one
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2-[(3-morpholinopropyl)amino]-5-[(E,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-4(5H)-one
Reactant of Route 6
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2-[(3-morpholinopropyl)amino]-5-[(E,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-4(5H)-one

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